molecular formula C17H20N2O2 B6802075 N-[3-(5-oxopyrrolidin-2-yl)phenyl]bicyclo[3.1.0]hexane-6-carboxamide

N-[3-(5-oxopyrrolidin-2-yl)phenyl]bicyclo[3.1.0]hexane-6-carboxamide

Cat. No.: B6802075
M. Wt: 284.35 g/mol
InChI Key: BNKCFNSJUMNXOS-UHFFFAOYSA-N
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Description

N-[3-(5-oxopyrrolidin-2-yl)phenyl]bicyclo[3.1.0]hexane-6-carboxamide is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

N-[3-(5-oxopyrrolidin-2-yl)phenyl]bicyclo[3.1.0]hexane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-15-8-7-14(19-15)10-3-1-4-11(9-10)18-17(21)16-12-5-2-6-13(12)16/h1,3-4,9,12-14,16H,2,5-8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKCFNSJUMNXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2C(=O)NC3=CC=CC(=C3)C4CCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-oxopyrrolidin-2-yl)phenyl]bicyclo[3.1.0]hexane-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-oxopyrrolidin-2-yl)phenyl]bicyclo[3.1.0]hexane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the phenyl ring and the amide group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(5-oxopyrrolidin-2-yl)phenyl]bicyclo[3.1.0]hexane-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Studies focus on its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: Used as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[3-(5-oxopyrrolidin-2-yl)phenyl]bicyclo[3.1.0]hexane-6-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane Derivatives: These compounds share a similar bicyclic core but differ in their substituents and functional groups.

    Pyrrolidinone Derivatives: Compounds with a pyrrolidinone ring, which may have different substituents on the ring or the phenyl group.

Uniqueness

N-[3-(5-oxopyrrolidin-2-yl)phenyl]bicyclo[3.1.0]hexane-6-carboxamide is unique due to its specific combination of a bicyclo[3.1.0]hexane core with a pyrrolidinone ring and a phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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